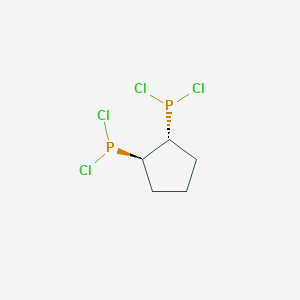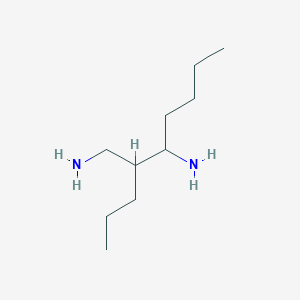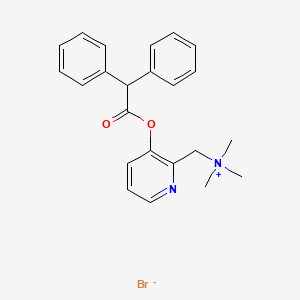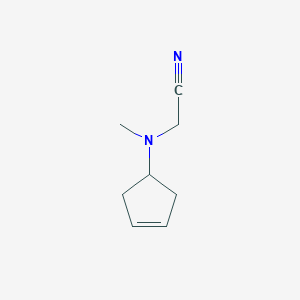
Phenol, 2,3,4-trichloro-6-(2,4,6-trichlorophenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2,3,4-trichloro-6-(2,4,6-trichlorophenoxy)- typically involves the chlorination of phenol derivatives under controlled conditions. The reaction requires the presence of a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, and is conducted at elevated temperatures to ensure complete substitution.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity.
化学反应分析
Types of Reactions: Phenol, 2,3,4-trichloro-6-(2,4,6-trichlorophenoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenols.
Substitution: Electrophilic substitution reactions are common, where the chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Trichlorophenols and trichlorobenzoic acids.
Reduction: Dichlorophenols and monochlorophenols.
Substitution: Substituted phenols with different functional groups.
科学研究应用
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Its high reactivity makes it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: Phenol, 2,3,4-trichloro-6-(2,4,6-trichlorophenoxy)- is used in biological research to study the effects of chlorinated phenols on biological systems. It serves as a model compound to understand the impact of environmental pollutants on living organisms.
Medicine: In the medical field, this compound is investigated for its potential antimicrobial properties. It may be used in the development of new antibiotics or disinfectants.
Industry: Industrially, this compound is used in the production of dyes, resins, and other chemical products. Its ability to act as a precursor for various chemical reactions makes it valuable in manufacturing processes.
作用机制
The mechanism by which Phenol, 2,3,4-trichloro-6-(2,4,6-trichlorophenoxy)- exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism depends on the specific application and the biological system .
相似化合物的比较
Phenol, 2,4,6-trichloro-: This compound is structurally similar but lacks the additional phenoxy group.
Phenol, 2,3,6-trichloro-4-(2,4,6-trichlorophenoxy)-: This compound has a different arrangement of chlorine atoms on the benzene ring.
Uniqueness: Phenol, 2,3,4-trichloro-6-(2,4,6-trichlorophenoxy)- is unique due to its specific arrangement of chlorine atoms and the presence of the phenoxy group. This combination of structural features gives it distinct chemical properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
94897-81-1 |
|---|---|
分子式 |
C12H4Cl6O2 |
分子量 |
392.9 g/mol |
IUPAC 名称 |
2,3,4-trichloro-6-(2,4,6-trichlorophenoxy)phenol |
InChI |
InChI=1S/C12H4Cl6O2/c13-4-1-6(15)12(7(16)2-4)20-8-3-5(14)9(17)10(18)11(8)19/h1-3,19H |
InChI 键 |
RBMKIFIAPAQBQV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)OC2=CC(=C(C(=C2O)Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol](/img/structure/B15347562.png)

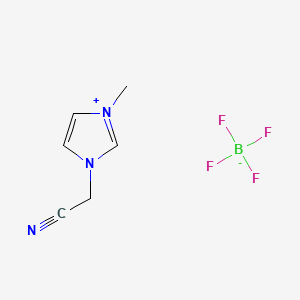
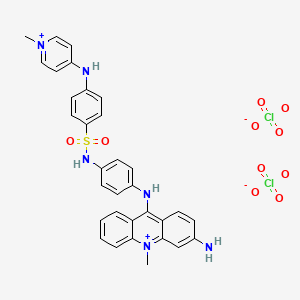
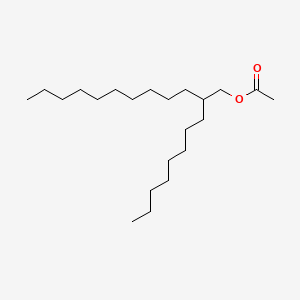

![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,5-dichloro-4-methylbenzenesulfonate](/img/structure/B15347585.png)
